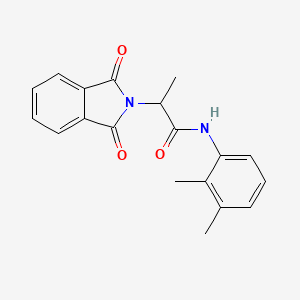
N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimetilfenil)-2-(1,3-dioxo-2,3-dihidro-1H-isoindol-2-il)propanamida es un compuesto orgánico sintético que pertenece a la clase de las amidas. Este compuesto se caracteriza por la presencia de un grupo 2,3-dimetilfenil y un grupo 1,3-dioxo-2,3-dihidro-1H-isoindol-2-il unido a un esqueleto de propanamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2,3-dimetilfenil)-2-(1,3-dioxo-2,3-dihidro-1H-isoindol-2-il)propanamida típicamente involucra los siguientes pasos:
Formación del Derivado de Isoindol: El derivado de isoindol se puede sintetizar a través de una reacción de ciclización que involucra un ácido dicarboxílico apropiado y una amina.
Reacción de Amidación: El derivado de isoindol luego se hace reaccionar con 2,3-dimetilfenilamina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) para formar la amida deseada.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2,3-dimetilfenil)-2-(1,3-dioxo-2,3-dihidro-1H-isoindol-2-il)propanamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para convertir el compuesto en sus derivados de amina o alcohol correspondientes.
Sustitución: El anillo aromático y el grupo amida pueden participar en reacciones de sustitución para introducir nuevos sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden involucrar reactivos como bromo (Br2) o ácido nítrico (HNO3).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso como intermedio farmacéutico o ingrediente activo.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(2,3-dimetilfenil)-2-(1,3-dioxo-2,3-dihidro-1H-isoindol-2-il)propanamida dependería de su aplicación específica. En un contexto biológico, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad y provocando un efecto terapéutico. Las vías exactas involucradas requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2,3-dimetilfenil)-2-(1,3-dioxo-2,3-dihidro-1H-isoindol-2-il)acetamida
- N-(2,3-dimetilfenil)-2-(1,3-dioxo-2,3-dihidro-1H-isoindol-2-il)butanamida
Unicidad
N-(2,3-dimetilfenil)-2-(1,3-dioxo-2,3-dihidro-1H-isoindol-2-il)propanamida es único debido a sus características estructurales específicas, que pueden conferir propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C19H18N2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O3/c1-11-7-6-10-16(12(11)2)20-17(22)13(3)21-18(23)14-8-4-5-9-15(14)19(21)24/h4-10,13H,1-3H3,(H,20,22) |
Clave InChI |
OQGAGMPXKFLMGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















